2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-18(13(2)21(3)20-12)26(23,24)19-11-16(22)14-6-8-15(9-7-14)17-5-4-10-25-17/h4-10,16,19,22H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACBESMRDPPOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors
Mode of Action
Similar compounds have been shown to bind with high affinity to their targets, resulting in various biological activities. The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions
Biochemical Analysis
Biological Activity
The compound 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a pyrazole moiety, which are known to contribute to various biological activities. Its molecular weight is approximately 451.5 g/mol, with a moderate lipophilicity indicated by an XLogP3 value of 3.4, suggesting potential for membrane permeability and bioavailability .
Antioxidant Activity
Research has indicated that compounds containing furan and pyrazole moieties often exhibit significant antioxidant properties. For instance, derivatives of furan have been shown to scavenge free radicals effectively, which may help in mitigating oxidative stress-related diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that related furan derivatives possess notable antibacterial activity against various strains of bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antiviral Activity
Recent studies have highlighted the potential antiviral effects of similar compounds against viruses such as SARS-CoV-2. For example, derivatives were found to inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values in the micromolar range, indicating a promising avenue for therapeutic development .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or pathogen replication.
- Free Radical Scavenging : Its structural components allow it to interact with free radicals, thereby reducing oxidative damage.
- Membrane Disruption : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Tyrosinase Inhibition : A furan-chalcone derivative exhibited potent tyrosinase inhibitory activity with an IC50 value significantly lower than that of standard controls. This suggests that structural modifications can enhance enzyme inhibition .
- Antiviral Screening : A study investigated the inhibitory effects of pyrazole derivatives on viral replication in MT-4 cells, showing a dose-dependent response with promising efficacy against HIV and other viruses .
Comparative Data Table
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The incorporation of the sulfonamide group in 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido enhances its antibacterial efficacy. Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting cellular processes, making them valuable in developing new antibiotics .
Anti-inflammatory Properties
Compounds containing pyrazole moieties are known for their anti-inflammatory effects. The specific structure of this compound suggests potential use as a non-steroidal anti-inflammatory drug (NSAID). By targeting cyclooxygenase enzymes, it may reduce inflammation and pain associated with various conditions .
Anticancer Potential
The furan and pyrazole rings present in the compound have been linked to anticancer activity. Studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Agricultural Applications
Pesticidal Activity
The unique chemical structure of this compound positions it as a candidate for agricultural applications, particularly as a pesticide. Compounds with furan and pyrazole groups have shown effectiveness against various pests and diseases affecting crops. Their mode of action often involves disrupting metabolic processes in target organisms .
Material Science Applications
Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing novel polymers. The functional groups present allow for the modification of polymer properties such as thermal stability and mechanical strength. Research into polymer composites incorporating such compounds has shown promising results in enhancing durability and resistance to environmental degradation .
Case Study 1: Antimicrobial Efficacy
In a study published by Salian et al., derivatives of pyrazole were synthesized and tested for their antimicrobial activity against various bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones compared to control groups .
Case Study 2: Anti-inflammatory Effects
Research conducted by Abdel-Wahab et al. explored the anti-inflammatory potential of pyrazole derivatives. The study highlighted that compounds with furan substitutions demonstrated enhanced activity in reducing inflammation markers in vitro, suggesting that this compound could be further investigated for therapeutic use .
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
- Key Variables : Solvent choice (e.g., ethanol or DMF), temperature control (±5°C), and catalysts (e.g., triethylamine) significantly influence reaction efficiency .
- Purification : Recrystallization or column chromatography is critical for isolating high-purity products. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
- Monitoring : Use thin-layer chromatography (TLC) to track intermediates and confirm reaction completion .
Basic: What spectroscopic methods are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide, furan, pyrazole) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms bond vibrations (e.g., S=O stretch at ~1150–1250 cm⁻¹) .
Basic: What experimental approaches are used for initial bioactivity screening?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or cell-based assays .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced: How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Structural Analog Comparison : Benchmark against analogs (e.g., trifluoromethyl vs. methyl substituents) to isolate bioactivity drivers .
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates to rule out assay variability .
- Meta-Analysis : Use tools like RevMan to statistically integrate data from heterogeneous studies .
Advanced: How to design experiments to study structure-activity relationships (SAR)?
Methodological Answer:
- Functional Group Modulation : Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene) and compare bioactivity .
- Computational Docking : Predict binding affinities to targets (e.g., viral proteases) using AutoDock Vina .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors) via Schrödinger Suite .
Advanced: What methodologies assess environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to buffers (pH 3–10) and monitor degradation via HPLC .
- Photolysis : Use UV chambers to simulate sunlight exposure and analyze byproducts with LC-MS .
- Biotic Degradation : Incubate with soil microbiota and quantify residual compound via GC-MS .
Advanced: How to analyze reaction intermediates during multi-step synthesis?
Methodological Answer:
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
- Quenching Studies : Halt reactions at timed intervals and isolate intermediates for NMR characterization .
- Computational Modeling : Simulate reaction pathways (e.g., DFT calculations) to predict intermediate stability .
Advanced: How can computational methods predict biological targets?
Methodological Answer:
- Reverse Pharmacophore Screening : Use Pharmit or SwissTargetPrediction to identify potential targets .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess binding stability .
- Machine Learning : Train models on ChEMBL data to predict activity against kinase or protease families .
Advanced: How to address stereochemical challenges in synthesis and analysis?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate epimers .
- Circular Dichroism (CD) : Confirm enantiomeric purity and assign absolute configurations .
- Crystallography : Obtain single-crystal X-ray structures to resolve stereochemical ambiguities .
Advanced: How to ensure reproducibility in multi-lab synthesis protocols?
Methodological Answer:
- Standardized Protocols : Publish detailed SOPs with exact solvent grades, equipment models, and calibration steps .
- Inter-Lab Validation : Conduct round-robin testing with independent labs to verify yield and purity .
- Data Sharing : Use platforms like Zenodo to share raw NMR/MS files and reaction logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
